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molecular formula C13H8F3NO2 B1331582 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 103962-21-6

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No. B1331582
M. Wt: 267.2 g/mol
InChI Key: HIAPYMWYTXDSDE-UHFFFAOYSA-N
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Patent
US07459472B2

Procedure details

4-(5-Trifluoromethyl-pyridin-2-yloxy)-benzaldehyde was prepared from 4-fluorobenzaldehyde (2.48 g, 20 mmol) and 2-hydroxy-5-trifluoromethylpyridine (3.29 g, 20 mmol) following general procedure B. (4.62 g)
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1>>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:11]([O:10][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
3.29 g
Type
reactant
Smiles
OC1=NC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC1=CC=C(C=O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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